

Synthetic routes to 4-Amino-2-methylbutan-2-ol derivatives

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Compound of Interest

Compound Name: 4-Amino-2-methylbutan-2-ol

Cat. No.: B1284179

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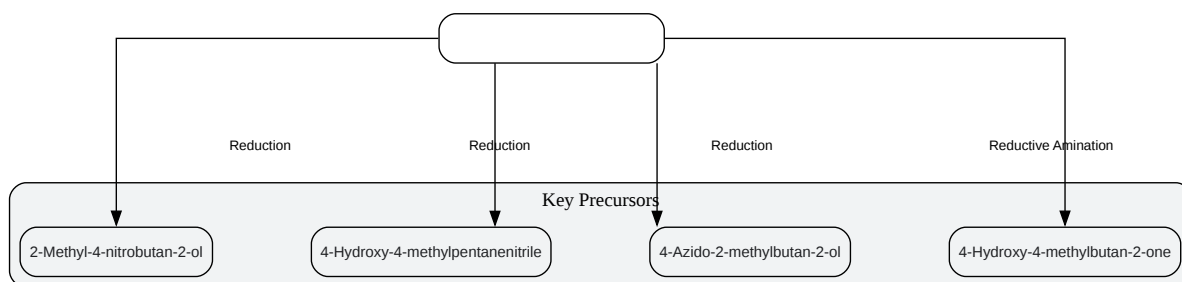
An Application Guide for the Synthesis of **4-Amino-2-methylbutan-2-ol** Derivatives

Abstract

4-Amino-2-methylbutan-2-ol and its analogues are pivotal structural motifs in medicinal chemistry and drug development, serving as key building blocks for a variety of pharmacologically active compounds.[1][2] This document provides a comprehensive guide for researchers and drug development professionals, detailing several robust synthetic routes to this valuable amino alcohol scaffold. We will explore and compare methodologies including the reduction of nitro, nitrile, and azide precursors, as well as direct reductive amination. Each section offers a deep dive into the reaction mechanisms, causality behind experimental choices, and detailed, step-by-step protocols. The aim is to equip scientists with the practical knowledge required to select and execute the optimal synthetic strategy for their specific research and development needs.

Strategic Overview: Retrosynthetic Analysis

A logical approach to designing the synthesis of **4-Amino-2-methylbutan-2-ol** begins with a retrosynthetic analysis. The primary amine functionality is the key disconnection point, suggesting several common precursor functional groups: a nitro group, a nitrile, an azide, or a ketone primed for reductive amination. Each of these precursors can be accessed from simpler, commercially available starting materials.



Step 1: Nitro-Alcohol Formation

Nitroethane + Acetone

Michael Addition

2-Methyl-4-nitropentan-2-ol

Step 1: Nitrile Formation

Acetone Cyanohydrin

Grignard Reaction
(e.g., with Ethylmagnesium Bromide)

4-Hydroxy-4-methylpentanenitrile

Step 2: Nitro Group Reduction

2-Methyl-4-nitrobutan-2-ol

Catalytic Hydrogenation
(H₂, Pd/C)

4-Amino-2-methylbutan-2-ol

Step 2: Nitrile Group Reduction

4-Hydroxy-4-methylpentanenitrile

LiAlH₄ Reduction
(in THF)

4-Amino-2-methylbutan-2-ol

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References

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- 2. 4-Amino-2-methylbutan-2-ol | C₅H₁₃NO | CID 15649173 - PubChem [pubchem.ncbi.nlm.nih.gov]
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